molecular formula C21H18FN5O3S B2526509 1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide CAS No. 1286726-51-9

1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2526509
CAS No.: 1286726-51-9
M. Wt: 439.47
InChI Key: CHZVGLYJVDWNNY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a fluorobenzothiazole, a furan ring, a pyridazine ring, and an azetidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorobenzothiazole could be formed through a reaction involving a benzothiazole and a fluorinating agent . The furan ring could be introduced through a reaction with a furan derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzothiazole and furan rings are aromatic, meaning they have a stable ring of electrons. The azetidine ring is a three-membered ring, which introduces strain into the molecule .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the benzothiazole could potentially be replaced with another group in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research conducted by Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The study investigated the antimicrobial, antilipase, and antiurease activities of synthesized compounds, highlighting the importance of these molecules in developing new therapeutic agents with potential applications in combating microbial infections and related diseases (Başoğlu et al., 2013).

Anti-Cancer Activity

A study by Hammam et al. (2005) focused on novel fluoro-substituted benzo[b]pyran compounds demonstrating anti-lung cancer activity. This research signifies the role of fluoro-substituted organic compounds in oncological drug development, providing a pathway for the synthesis of potential cancer therapeutics (Hammam et al., 2005).

Anti-Inflammatory and Antinociceptive Activity

Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives starting from 4-fluoroaniline, assessing their anti-inflammatory and antinociceptive activities. The study contributes to understanding how structurally similar compounds can be designed to modulate inflammatory and pain responses (Alam et al., 2010).

Antiviral Activity

Research on heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone highlighted promising antiviral activity against the H5N1 avian influenza virus. This indicates the potential application of complex organic molecules in developing antiviral drugs, which could be relevant for the compound if structural similarities permit (Flefel et al., 2012).

Antibacterial Agents

A study by Frigola et al. (1995) on 7-azetidinylquinolones as antibacterial agents discusses the synthesis, properties, and structure-activity relationships of compounds containing azetidine moieties. This research underscores the importance of azetidine and related structures in the design of new antibacterial compounds, which may also relate to the applications of the compound of interest (Frigola et al., 1995).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c22-14-3-1-5-17-19(14)24-21(31-17)26-11-13(12-26)20(29)23-8-9-27-18(28)7-6-15(25-27)16-4-2-10-30-16/h1-7,10,13H,8-9,11-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZVGLYJVDWNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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